2-(3,5-Dimethoxyphenyl)pyrimidine-5-carboxylic acid
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Overview
Description
2-(3,5-Dimethoxyphenyl)pyrimidine-5-carboxylic acid is an organic compound with the molecular formula C13H12N2O4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of a pyrimidine ring substituted with a 3,5-dimethoxyphenyl group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxyphenyl)pyrimidine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The choice of reagents, catalysts, and solvents is critical to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethoxyphenyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrimidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(3,5-Dimethoxyphenyl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethoxyphenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)pyrimidine-5-carboxylic acid: Similar in structure but with different substitution patterns on the phenyl ring.
2-(3,5-Dimethoxyphenyl)pyrimidine-4-carboxylic acid: Differing in the position of the carboxylic acid group on the pyrimidine ring.
Uniqueness
2-(3,5-Dimethoxyphenyl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 3 and 5 positions of the phenyl ring can affect the compound’s electronic properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H12N2O4 |
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Molecular Weight |
260.24 g/mol |
IUPAC Name |
2-(3,5-dimethoxyphenyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C13H12N2O4/c1-18-10-3-8(4-11(5-10)19-2)12-14-6-9(7-15-12)13(16)17/h3-7H,1-2H3,(H,16,17) |
InChI Key |
CNQOGVLPFWSFQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC=C(C=N2)C(=O)O)OC |
Origin of Product |
United States |
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